Trimethyl-1-hexadecanaminium chloride
Description
Significance of Quaternary Ammonium (B1175870) Compounds in Scientific Disciplines
Quaternary ammonium compounds (QACs) are a broad class of organic compounds with a central, positively charged nitrogen atom. This cationic nature is fundamental to their diverse applications. In scientific research, QACs are indispensable for their surfactant properties, which allow them to lower surface tension and act as emulsifiers, detergents, and dispersing agents. solubilityofthings.com Their biological activity is also a major area of investigation. Many QACs, including CTAC, exhibit potent antimicrobial properties against a wide spectrum of bacteria, fungi, and viruses, making them subjects of study in microbiology, medicine, and materials science for the development of novel disinfectants and antimicrobial surfaces. njchm.comnih.gov Furthermore, their ability to interact with and modify surfaces has led to their use in materials science for the synthesis of nanoparticles and as antistatic and softening agents in the textile industry. njchm.comscience.gov The versatility of QACs continues to drive research into new applications across numerous scientific disciplines.
Historical Context of Trimethyl-1-hexadecanaminium Chloride Research
The investigation into quaternary ammonium compounds dates back to the early 20th century, with their antimicrobial properties being a primary focus. A significant milestone in the history of CTAC research can be traced to a 1942 patent, which detailed the synthesis and germicidal properties of various cetyl quaternary ammonium compounds, including cetyl-trimethyl ammonium chloride. google.com This early work highlighted its effectiveness against pathogenic bacteria such as Staphylococcus aureus and Bacillus typhosus, even in alkaline or acidic conditions. google.com The patent also noted its potential for detoxifying bacterial toxins. google.com Since these early discoveries, research into CTAC has expanded considerably. It has been recognized for its surfactant properties, leading to its use in a wide array of applications, from personal care products like shampoos and conditioners to industrial processes. njchm.comwikipedia.org In more recent decades, the focus of CTAC research has shifted towards its role in advanced materials science, particularly as a template or stabilizing agent in the synthesis of nanoparticles with controlled sizes and shapes. science.gov
Scope and Research Focus of the Review
This review focuses specifically on the academic research applications of this compound. The primary areas of investigation covered include its role as a cationic surfactant in various chemical and biological systems, its application as a structure-directing or capping agent in the synthesis of nanomaterials, and its utility as an antimicrobial agent in scientific studies. The review will highlight key research findings that demonstrate the compound's versatility and importance in advancing these fields.
Interactive Data Table: Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C19H42ClN | nih.gov |
| Molar Mass | 320.00 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid or white to pale yellow solid | njchm.com |
| Solubility | Soluble in water | njchm.com |
| CAS Number | 112-02-7 | nih.gov |
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H43ClN+ |
|---|---|
Molecular Weight |
321.0 g/mol |
IUPAC Name |
hexadecyl(trimethyl)azanium;hydrochloride |
InChI |
InChI=1S/C19H42N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1; |
InChI Key |
WOWHHFRSBJGXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Trimethyl-1-hexadecanaminium Chloride
The principal synthetic routes for producing this compound are well-documented and rely on fundamental organic reactions. These pathways include the quaternization of tertiary amines, alkylation-based syntheses, and, more broadly, direct ammoniation methods, which are adapted for industrial-scale production.
Quaternization Reactions of Amines
The most common and direct method for synthesizing this compound is through the quaternization of a tertiary amine. neliti.comresearchgate.net This reaction, often referred to as the Menschutkin reaction, involves the treatment of a tertiary amine with an alkyl halide. researchgate.net In the context of this compound synthesis, this specifically involves the reaction of N,N-dimethylhexadecylamine with methyl chloride.
The lone pair of electrons on the nitrogen atom of N,N-dimethylhexadecylamine attacks the electrophilic methyl group of methyl chloride, leading to the formation of the quaternary ammonium (B1175870) cation and the displacement of the chloride ion. researchgate.net This S_N2 reaction is typically carried out in a suitable solvent, and the resulting quaternary ammonium salt can often be isolated with high purity. The reaction is essentially the final step in a multi-stage process if starting from a primary amine. europa.eu
Reaction Scheme: CH₃(CH₂)₁₅N(CH₃)₂ + CH₃Cl → [CH₃(CH₂)₁₅N(CH₃)₃]⁺Cl⁻
The efficiency of the quaternization can be influenced by factors such as reaction temperature, time, and the molar ratio of the reactants. nih.gov
Alkylation-Based Syntheses
Alkylation-based syntheses encompass a broader range of methods where alkyl groups are introduced to a nitrogen-containing starting material. For this compound, this often begins with a primary or secondary amine, which is exhaustively alkylated. neliti.com For instance, one could start with hexadecylamine (B48584) (a primary amine) and react it with a methylating agent like methyl chloride.
However, this approach can lead to a mixture of secondary, tertiary, and quaternary amines, making it a less controlled method for producing a specific quaternary ammonium salt. europa.eu A more controlled, multi-step alkylation process is generally preferred. This often involves the initial synthesis of the tertiary amine, N,N-dimethylhexadecylamine, which is then quaternized as described in the previous section.
A common industrial approach starts with a fatty alcohol, such as 1-hexadecanol (B1195841), which is first converted to an alkyl halide intermediate, hexadecyl chloride. iaea.org This intermediate is then reacted with trimethylamine (B31210) to yield the final product. iaea.orgnih.gov
Direct Ammoniation Methods
Direct ammoniation methods, in a broad sense, involve the reaction of an alcohol with ammonia (B1221849) or an amine. One such method is reductive amination, which typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, this could theoretically involve the reductive amination of hexadecanal (B134135) with trimethylamine. However, this specific direct route is not a commonly cited method in the scientific literature for the production of this compound.
Another approach is the direct catalytic reductive amination of alcohols. For example, 1,6-hexanediol (B165255) can be converted to hexamethylenediamine (B150038) through catalytic reductive amination in the presence of hydrogen and a catalyst. researchgate.net While this demonstrates the principle of converting alcohols to amines, the direct, single-step synthesis of this compound from 1-hexadecanol, ammonia, and a methylating agent is not a well-established or commonly documented industrial process. The more prevalent methods rely on the quaternization of a pre-synthesized tertiary amine or the reaction of an alkyl halide with a tertiary amine.
Industrial Synthesis Processes for this compound
On an industrial scale, the synthesis of this compound (CTAC) often follows a two-step process for economic and efficiency reasons. iaea.orgnih.gov This process typically begins with a readily available fatty alcohol, 1-hexadecanol, which can be derived from natural sources like palm oil. iaea.orgresearchgate.net
Step 1: Synthesis of Hexadecyl Chloride The first step involves the conversion of 1-hexadecanol to hexadecyl chloride. This is commonly achieved by reacting the alcohol with a chlorinating agent such as thionyl chloride (SOCl₂). iaea.org This reaction is often carried out in the presence of a catalyst and a base like pyridine (B92270) to neutralize the acidic byproducts. nih.gov
Step 2: Quaternization The resulting hexadecyl chloride is then reacted with trimethylamine in a quaternization reaction. iaea.orgnih.gov This step is typically performed in a polar organic solvent under pressure and at an elevated temperature to facilitate the reaction. nih.gov The final product, this compound, is then isolated and purified. This two-step approach allows for high yields and purity of the final product. nih.gov
| Parameter | Value/Condition | Reference |
| Starting Material | 1-Hexadecanol | iaea.org |
| Intermediate | Hexadecyl chloride | iaea.org |
| Quaternizing Agent | Trimethylamine | iaea.orgnih.gov |
| Reaction Temperature (Quaternization) | ~95 ± 5 °C | nih.gov |
| Pressure (Quaternization) | ~0.3 MPa | nih.gov |
| Solvent (Quaternization) | Acetonitrile | nih.gov |
| Reported Yield | High | nih.gov |
Synthesis of this compound Derivatives and Analogues
The synthesis of derivatives and analogues of this compound is primarily focused on modifying the long alkyl chain to alter the compound's properties for specific applications.
Structural Modifications of the Alkyl Chain
The length of the alkyl chain in alkyltrimethylammonium salts has a significant impact on their physicochemical properties, including their thermal behavior, self-assembly, and biological activity. mdpi.comrsc.org By varying the length of the alkyl chain, a range of analogues to this compound can be synthesized.
For instance, alkyltrimethylammonium chlorides with alkyl chains of varying lengths, such as C12 (dodecyl), C14 (tetradecyl), C18 (octadecyl), and C22 (docosyl), are synthesized using similar methods to that of the C16 analogue. europa.euiaea.orgeuropa.eu The synthesis typically involves the quaternization of the corresponding N,N-dimethylalkylamine with methyl chloride or the reaction of the corresponding alkyl chloride with trimethylamine.
Research has shown that increasing the alkyl chain length can influence properties such as the critical micelle concentration (CMC) and the enthalpy of micellization. iaea.org For example, studies on alkyltriethylammonium-based ionic liquids have demonstrated that elongating the alkyl chain leads to a more structured arrangement in the liquid state, with the formation of distinct polar and non-polar domains. nih.govmdpi.com Furthermore, the antibacterial activity of quaternary ammonium salts has been shown to be dependent on the alkyl chain length, with an optimal length often observed for maximum efficacy. rsc.org
| Alkyl Chain | Compound Name | Common Starting Material |
| C12 | Dodecyltrimethylammonium (B156365) chloride | 1-Dodecanol |
| C14 | Tetradecyltrimethylammonium chloride | 1-Tetradecanol |
| C16 | Hexadecyltrimethylammonium chloride | 1-Hexadecanol |
| C18 | Octadecyltrimethylammonium chloride | 1-Octadecanol |
| C22 | Docosyltrimethylammonium chloride | 1-Docosanol |
The synthesis of these analogues allows for the creation of a platform of quaternary ammonium salts with a spectrum of properties that can be tailored for use in various applications, from surfactants and fabric softeners to biocides and phase transfer catalysts. rsc.orgnih.gov
Development of Novel Cationic Surfactants and Gemini Compounds
The molecular structure of this compound is a platform for the synthesis of new cationic surfactants with tailored properties. Research in this area focuses on modifying the hydrophobic tail or the hydrophilic head group to improve efficiency, biodegradability, or specific functionalities.
Novel Cationic Surfactants: A notable development is the synthesis of Guerbet-cetyl trimethyl ammonium chloride (G-CTAC), a novel cationic surfactant created by combining several traditional synthetic processes. researchgate.net This new amphiphile, characterized by Fourier transform infrared (FT-IR) spectra and proton nuclear magnetic resonance (¹HNMR), demonstrates the potential for creating derivatives from the basic cetyl trimethyl ammonium structure. researchgate.net
Gemini Surfactants: Gemini surfactants are a class of compounds characterized by having two hydrophobic tails and two hydrophilic head groups connected by a spacer. This structure often imparts superior surface activity and efficiency compared to their single-chain (monomeric) counterparts like CTAC. While this compound itself is not typically used as a direct reactant for synthesizing Gemini surfactants—as it is already a quaternary salt—the synthesis strategies for Gemini compounds are often based on its constituent parts (long-chain amines).
General synthetic routes for symmetric Gemini surfactants include:
The reaction of long-chain tertiary amines with dihalogenated substrates (e.g., organic dibromides or dichlorides). nih.gov
The reaction of N,N,N′,N′-tetramethylpolymethylene diamines with alkyl halides. nih.gov
For instance, a novel Gemini quaternary ammonium salt, 2-hydroxy-1, 3-dis (chloride octadecyl dimethyl ammonium) propane, was synthesized using n-octadecyldimethylamine and epichlorohydrin. scientific.netresearchgate.net The performance of such novel Gemini surfactants is often benchmarked against monomeric surfactants like this compound to demonstrate their enhanced capabilities, such as lower critical micelle concentration (CMC) and superior foaming properties. scientific.netresearchgate.net Another study involved synthesizing a biodegradable ester-linked Gemini surfactant, whose mixed micellization properties were then investigated in combination with CTAC. researcher.life
Table 1: Research Findings on Novel Surfactant Development
| Surfactant Type | Starting Materials/Method | Key Findings/Characteristics | Reference |
|---|---|---|---|
| Guerbet-cetyl trimethyl ammonium chloride (G-CTAC) | Combination of traditional synthetic processes from base materials. | A novel cationic surfactant with a modified structure compared to standard CTAC. Characterized by FT-IR and ¹HNMR. | researchgate.net |
| Gemini Cationic Surfactant (2-hydroxy-1, 3-dis (chloride octadecyl dimethyl ammonium) propane) | N-octadecyldimethylamine and epichlorohydrin. | Exhibits higher surface activity and different foaming abilities when compared to monomeric CTAC. | scientific.netresearchgate.net |
| General Symmetric Gemini Surfactants | Reaction of long-chain tertiary amines with dihalogenated linkers. | These compounds generally show lower CMC values and greater efficiency than their monomeric analogues. | nih.gov |
Synthesis of Mixtures (e.g., Ceteartrimonium Chloride)
The term "synthesis" in the context of mixtures like Ceteartrimonium Chloride refers not to the formation of new covalent bonds between the primary components, but rather to the formulation or preparation of a multi-component system. Ceteartrimonium Chloride is the International Nomenclature of Cosmetic Ingredients (INCI) name for a mixture that includes this compound (Cetrimonium Chloride) and Cetearyl Alcohol.
This combination is particularly prevalent in hair care products, such as conditioners and rinses. atamanchemicals.comwikipedia.org The preparation involves combining the cationic surfactant (Cetrimonium Chloride) with long-chain fatty alcohols (Cetearyl Alcohol is a blend of cetyl and stearyl alcohols). wikipedia.orgatamanchemicals.com The interaction between these components in an aqueous medium is critical to the final product's performance.
The formulation process typically involves:
Heating an aqueous phase containing Cetrimonium Chloride. wordpress.comitsallinmyhands.com
Separately heating an "oil phase" containing Cetearyl Alcohol and other oil-soluble ingredients until a homogenous mixture is formed. google.com
Combining the two phases while mixing to create a stable emulsion.
The resulting ternary system of surfactant/fatty alcohol/water leads to the formation of a lamellar gel structure. atamanchemicals.comwikipedia.org This percolated network is responsible for the characteristic thick, creamy consistency of hair conditioners and provides excellent conditioning, detangling, and anti-static properties. atamanchemicals.comatamanchemicals.com The concentration of the cationic surfactant in such conditioners is typically in the range of 1-2%, with the fatty alcohol concentration being equal to or greater than that of the surfactant. atamanchemicals.comwikipedia.org
Table 2: Example Formulation of a Hair Conditioner with Ceteartrimonium Chloride
| Phase | Ingredient | Function | Typical Concentration (%) | Reference |
|---|---|---|---|---|
| Aqueous Phase | Water | Solvent/Base | q.s. to 100 | wordpress.com |
| Aqueous Phase | This compound | Cationic Surfactant, Conditioning Agent | 1.0 - 4.0 | atamanchemicals.comwordpress.com |
| Oil Phase | Cetearyl Alcohol | Thickener, Emulsion Stabilizer | 2.0 - 5.0 | wordpress.comitsallinmyhands.com |
| Oil Phase | Vegetable Oil / Emollient | Conditioning | 0.5 - 1.0 | wordpress.com |
| Cool-down Phase | Preservative, Fragrance, Actives | Stability, Aesthetics, Function | As required | wordpress.comnenonatural.com |
Physicochemical Behavior and Self Assembly in Aqueous Media
Micellar Formation and Aggregation Phenomena
The formation of micelles is a hallmark characteristic of surfactants like Trimethyl-1-hexadecanaminium chloride in an aqueous environment. solubilityofthings.com These aggregates form when the concentration of the surfactant surpasses a specific threshold, leading to a system where the hydrophobic tails are sequestered from the water, forming a core, while the hydrophilic head groups form a shell that interfaces with the aqueous phase. mdpi.com This process of aggregation is crucial for its function as a solubilizing agent and a structural template. solubilityofthings.comrsc.org
The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which micelle formation begins. wikipedia.org Below the CMC, surfactant molecules exist predominantly as monomers, but as the concentration increases beyond the CMC, any additional surfactant molecules will preferentially form micelles. wikipedia.org
The CMC of this compound is highly dependent on environmental conditions such as temperature and the presence of co-solvents or electrolytes. wikipedia.org For instance, studies using a flow conductance cell to measure the CMC in pure water have shown a significant increase with rising temperature. Over a range from 25°C to 160°C, the CMC value increases by a factor of ten. niscpr.res.inresearchgate.net This is accompanied by an increase in the degree of micelle dissociation from 0.35 to 0.89 over the same temperature range. niscpr.res.inresearchgate.net
In different solvent systems, the CMC can vary significantly. In an equimolar mixture of water and ethanol (B145695) at 25°C, the first CMC of CTAC was determined to be 125 mmol L⁻¹, with a second CMC observed at 210 mmol L⁻¹. researchgate.net The determination of CMC is often carried out using techniques that detect the abrupt change in a solution's physical properties, such as conductivity, surface tension, or fluorescence. wikipedia.orgniscpr.res.inresearchgate.net Fluorescence spectroscopy, utilizing probes like 8-anilino-1-naphthalene-sulfonic acid (ANS) which becomes more fluorescent upon incorporation into the hydrophobic micellar core, is a common method. researchgate.netnih.gov
Table 1: Critical Micelle Concentration (CMC) of this compound in Water at Various Temperatures
| Temperature (°C) | CMC (mol/kg) |
| 25 | 0.0013 |
| 50 | 0.0019 |
| 75 | 0.0028 |
| 100 | 0.0042 |
| 120 | 0.0061 |
| 140 | 0.0089 |
| 160 | 0.0131 |
| Data sourced from studies utilizing flow conductance measurements. niscpr.res.inresearchgate.net |
The structure of micelles formed by this compound is not static; it can be influenced by factors such as surfactant concentration and the ionic strength of the solution. jpn.org In aqueous solutions with low to moderate concentrations of sodium chloride (0–1.5 M), CTAC typically forms spherical micelles. jpn.org The aggregation number—the number of individual surfactant molecules in a single micelle—for these spherical structures ranges from approximately 81 to 115. jpn.org
However, at higher salt concentrations, a distinct structural transition occurs. In NaCl solutions with concentrations exceeding 1.18 M, CTAC micelles transform from spherical to rodlike or wormlike structures. jpn.org These elongated micelles can become quite large, with an aggregation number reaching as high as 11,400 in a 4.0 M NaCl solution. These long, semiflexible rodlike micelles can overlap and entangle, forming a network in semi-dilute solutions. jpn.org The transition to cylindrical micelles is also suggested to be related to reaching a second critical micelle concentration. researchgate.net
Table 2: Micellar Structure of this compound in Aqueous NaCl Solutions at 25°C
| NaCl Concentration (M) | Predominant Micelle Shape | Aggregation Number (m) |
| 0 - 1.5 | Spherical | 81 - 115 |
| > 1.18 | Rodlike (Semiflexible) | Increases significantly with concentration (e.g., 11,400 at 4.0 M) |
| Data sourced from static light scattering measurements. jpn.org |
The self-assembly of this compound into ordered liquid-crystalline phases serves as a powerful mechanism for templating the synthesis of nanostructured materials. mdpi.comresearchgate.net This bottom-up approach uses the surfactant's lyotropic liquid crystal phases—such as hexagonal, cubic, and lamellar structures—as scaffolds to direct the formation of inorganic or polymeric materials with highly regular, porous architectures. mdpi.comresearchgate.net
A landmark application of this mechanism was the synthesis of the mesoporous silica (B1680970) material MCM-41 by researchers at Mobil Oil Corporation. researchgate.net In this process, CTAC self-assembles in solution to form hexagonal arrays of cylindrical micelles. An inorganic silica precursor (like tetraethylorthosilicate) is then introduced, which polymerizes around the micellar template. researchgate.netresearchgate.net Subsequent removal of the organic surfactant template, typically through calcination, leaves behind a solid silica structure with a regular, hexagonal arrangement of uniform mesopores. researchgate.net The pore size of these materials can be controlled by altering the surfactant's alkyl chain length or by adding hydrophobic additives. researchgate.net
Molecular dynamics simulations have shown that CTAC self-assemblies can effectively disperse among polymerizing species, such as methyltrimethoxysilane (B3422404) (MTMS), preventing their uncontrolled clustering and guiding the formation of a flexible, porous microstructure in the final aerogel product. rsc.org This ability to control nanoscale architecture makes CTAC a vital component in the field of materials science.
Intermolecular Interactions and Complexation Studies
The positively charged head group of this compound dictates its interactions with other charged and neutral species in solution. These interactions can lead to complexation, synergistic or antagonistic effects, and significant changes in the surfactant's aggregation behavior.
The behavior of CTAC in solution is profoundly influenced by its counterions. The chloride ion (Cl⁻) is the primary counterion, but its concentration and the presence of other anions can alter micellar properties. As noted, increasing the concentration of NaCl (and thus the Cl⁻ counterion) promotes the growth of micelles and induces a sphere-to-rod transition. jpn.org This is due to the screening of electrostatic repulsion between the positively charged head groups, which allows the micelles to pack more tightly and form elongated structures.
CTAC also exhibits strong electrostatic interactions with other anionic compounds, including anionic surfactants and negatively charged biomolecules. researchgate.net When mixed with anionic surfactants like sodium dodecyl sulfate (B86663) (SDS), strong synergistic interactions occur due to the powerful electrostatic attraction between the oppositely charged head groups. researchgate.net This leads to the formation of mixed micelles at a total concentration far below the CMC of either individual surfactant. researchgate.net This interaction is so favorable that it can lead to the formation of a denser interfacial monolayer at the air-water interface. researchgate.net
This compound shows good compatibility and often synergistic effects when mixed with other types of surfactants and certain organic molecules. krwater.comkairuiwater.com
With Nonionic Co-surfactants: A significant synergistic effect is observed when CTAC is mixed with nonionic co-surfactants like n-octanol. nih.gov This combination leads to a remarkable enhancement in properties such as foamability and the ability to modify surfaces for applications like mineral flotation. The proposed mechanism involves the nonionic surfactant pre-adsorbing at interfaces, which in turn increases the adsorption of the cationic CTAC molecules beyond what would be expected from their concentration alone. nih.gov
With Fatty Alcohols: In formulations like hair conditioners, CTAC is commonly combined with long-chain fatty alcohols such as stearyl alcohol. wikipedia.org This ternary system of surfactant, fatty alcohol, and water leads to the formation of a lamellar structure that creates a percolated network, resulting in a gel-like consistency beneficial for product performance. wikipedia.org
With Organic Solvents: The presence of organic solvents also modifies the aggregation behavior of CTAC. In an equimolar mixture of ethanol and water, the CMC is significantly higher than in pure water, indicating that the solvent environment affects the thermodynamics of micellization. researchgate.net Generally, CTAC is more soluble in organic solvents, particularly those that can enhance micelle formation through hydrophobic interactions. solubilityofthings.com
These interactions highlight the tunability of CTAC's properties, allowing for the formulation of complex systems with tailored characteristics for specific applications.
Surface Activity and Interfacial Behavior
This compound is a potent surface-active agent, meaning it significantly reduces the surface tension of water and the interfacial tension between different phases (e.g., oil and water). nih.gov The mechanism behind this phenomenon is rooted in the compound's amphiphilic molecular structure.
In an aqueous solution, the strong cohesive forces between water molecules at the surface create a high surface tension. When this compound is introduced, its individual surfactant cations (monomers) preferentially migrate to the air-water interface. They orient themselves to minimize the energetically unfavorable contact between their hydrophobic tails and the water molecules. njchm.com The long, nonpolar hexadecyl chains are directed away from the bulk water, towards the air, while the polar, positively charged trimethylammonium headgroups remain in the water phase. njchm.com
This accumulation of surfactant cations at the interface disrupts the strong hydrogen bonding network among water molecules. The attraction between the hydrophobic tails of the surfactant and the air molecules, combined with the weaker intermolecular forces between the surfactant molecules themselves compared to water-water interactions, leads to a reduction in the net inward pull on the surface molecules. njchm.com This effectively lowers the surface tension.
As the concentration of the surfactant increases up to the CMC, the interface becomes progressively more packed with surfactant molecules, causing a continuous decrease in surface tension. Once the CMC is reached and micelles begin to form in the bulk solution, the interface becomes saturated with monomers. At this point, further addition of the surfactant results in the formation of more micelles rather than a significant increase in the surface concentration, and the surface tension remains relatively constant at its minimum value. researchgate.net The presence of additional electrolytes, like NaCl, can further enhance surface tension reduction by shielding the electrostatic repulsion between the cationic headgroups at the interface, allowing for a more densely packed surfactant layer. researchgate.net
The same amphiphilic properties that drive surface tension reduction also make this compound an effective emulsifying and solubilizing agent. nih.govkrwater.com
Emulsification Mechanisms: Emulsification is the process of stabilizing a mixture of two immiscible liquids, such as oil and water, into a dispersed system called an emulsion. This compound facilitates this by acting at the oil-water interface.
Reduction of Interfacial Tension: The surfactant molecules adsorb at the surface of the oil droplets suspended in water. Their hydrophobic tails penetrate the oil phase, while their hydrophilic heads remain in the aqueous phase. This adsorption lowers the interfacial tension between the oil and water, reducing the energy required to break down large oil masses into smaller droplets.
Formation of a Protective Barrier: The adsorbed surfactant layer forms a physical and electrostatic barrier around each oil droplet. The hydrophilic, positively charged headgroups face outwards into the water, creating a surface charge on the droplets. This leads to electrostatic repulsion between the droplets, preventing them from coalescing or merging back into a separate bulk phase.
Steric Hindrance: The layer of surfactant molecules also provides a steric barrier, physically keeping the droplets apart.
Through these mechanisms, this compound can stabilize oil-in-water emulsions, which are utilized in various applications, including hair conditioners and softeners. nih.govkrwater.com
Solubilization Mechanisms: Solubilization is the process by which water-insoluble or poorly soluble substances are dissolved in an aqueous system through the action of surfactant micelles. Once the concentration of this compound exceeds its CMC, micelles are formed, which act as nanoscopic carriers for nonpolar or poorly soluble compounds.
The location where a substance is solubilized within the micelle depends on its polarity: nih.gov
Hydrophobic Core: Completely nonpolar substances, such as alkanes, are solubilized within the innermost hydrophobic core of the micelle, which is formed by the aggregated hexadecyl tails. This environment is essentially a liquid hydrocarbon-like microdomain.
Palisade Layer: Amphiphilic or moderately polar molecules can be incorporated into the palisade layer of the micelle. This region is located between the hydrophobic core and the hydrophilic corona and includes parts of the hydrocarbon chains and the headgroups.
Micelle Surface: Polar molecules may be adsorbed onto the surface of the micelle, interacting with the charged headgroups and associated counterions at the micelle-water interface.
The solubilization capacity of the surfactant system increases with the number of micelles in the solution, which is directly related to the surfactant concentration above the CMC. This property is crucial for formulating products that require the incorporation of hydrophobic ingredients into aqueous bases. nih.gov
Applications in Advanced Materials Science and Catalysis
Nanomaterials Synthesis and Template-Directed Growth
The unique molecular structure of Trimethyl-1-hexadecanaminium chloride makes it an indispensable tool in the bottom-up fabrication of various nanostructures. It serves as a structure-directing agent, controlling the size, shape, and assembly of nanoparticles.
This compound (CTAC) is a crucial surfactant in the seed-mediated synthesis of gold nanorods (AuNRs), where it functions as a shape-directing and stabilizing agent. In this common synthesis method, small gold nanoparticle "seeds" are introduced into a growth solution containing a gold salt, a weak reducing agent, and a surfactant. The surfactant molecules form a bilayer on the nanoparticle surface, influencing the anisotropic growth by preferentially binding to specific crystallographic facets.
The use of CTAC offers distinct advantages over its more commonly used bromide counterpart, CTAB. Notably, CTAC has higher solubility in water at room temperature, which permits the synthesis of gold nanorods at temperatures as low as 8°C. wikipedia.org This allows for a kinetic study of growth at lower temperatures, providing temperature-controlled tunability of the nanorod aspect ratio. wikipedia.org While CTAC alone can lead to more isotropic nanoparticles, its use in combination with a small amount of bromide ions effectively directs the anisotropic growth required for nanorod formation. wikipedia.org
Recent studies have further elucidated the role of the surfactant, revealing that the "seed" particles are often atomically precise gold nanoclusters. Specifically, a 32-atom gold cluster (Au₃₂) stabilized by halide ligands and alkyl quaternary ammonium (B1175870) (AQA) cations from the surfactant has been identified as a key intermediate. princeton.edu This finding underscores the critical role of the Trimethyl-1-hexadecanaminium cation in forming the initial templates for nanoparticle growth. princeton.edu The choice of surfactant and other additives in the growth solution is paramount for controlling the final size, shape, and purity of the resulting nanorods. epa.gov
Table 1: Key Parameters in Gold Nanorod Synthesis using Quaternary Ammonium Surfactants
| Parameter | Role / Observation | Source(s) |
|---|---|---|
| Surfactant | CTAC allows for synthesis at lower temperatures (e.g., 8-20°C) due to higher water solubility compared to CTAB. wikipedia.org It acts as a stabilizing and shape-directing agent. wikipedia.orgnih.gov | wikipedia.orgnih.gov |
| Co-surfactant / Additive | A small concentration of bromide ions (e.g., from CTAB) is essential to direct anisotropic growth when CTAC is the primary surfactant. wikipedia.org Silver nitrate (B79036) (AgNO₃) is often used to improve aspect ratio and yield. epa.gov | wikipedia.orgepa.gov |
| Reducing Agent | Ascorbic acid is typically used as a mild reducing agent to reduce Au³⁺ to Au¹⁺ in the growth solution. epa.govcrdeepjournal.org | epa.govcrdeepjournal.org |
| Seed Precursor | The synthesis is initiated by small gold "seeds," now understood to be predominantly atomically precise nanoclusters like Au₃₂ stabilized by the surfactant cations. princeton.edu | princeton.edu |
This compound was the pioneering surfactant used in the original fabrication of the mesoporous silica (B1680970) material known as MCM-41. youtube.com These materials are characterized by a highly ordered hexagonal array of uniform, cylindrical pores, and a large surface area. The synthesis relies on a liquid-crystal templating mechanism. researchgate.net
In this process, the CTAC molecules in an aqueous solution self-assemble into cylindrical micelles. researchgate.net A silica precursor, such as tetraethoxysilane (TEOS), is then introduced. The silica species hydrolyze and polymerize around the ordered micellar structures, forming an inorganic silica framework between the surfactant assemblies. researchgate.netdalalinstitute.com The organic template is subsequently removed, typically through calcination at high temperatures, which burns away the surfactant, leaving behind a robust, porous silica structure with a regular arrangement of nano-sized channels. researchgate.net The properties of the final MCM-41 material, such as particle size and pore volume, can be tuned by adjusting the synthesis conditions, including the concentration of the surfactant template. nih.gov
Table 2: Effect of Surfactant (CTAB) Concentration on Mesoporous Silica Properties*
| Surfactant Concentration | Resulting Particle Size | Pore Diameter | Total Pore Volume | Source |
|---|---|---|---|---|
| 1.5% | - | 3.12 nm | - | nih.gov |
| 1.75% | - | 3.05 nm | - | nih.gov |
| 2.0% | 243 nm (smallest) | 2.91 nm | 1.601 cc/g | nih.gov |
*Note: This study used the bromide salt (CTAB), which functions via the same templating mechanism as CTAC. nih.gov
This compound facilitates the formation of polymer-nanoparticle hybrids by acting as a stabilizing agent for the initial nanoparticle core. In many synthesis procedures for metallic nanoparticles, such as those made of gold, CTAC is a common stabilizing agent. rsc.org The surfactant forms a protective bilayer on the nanoparticle surface, preventing aggregation in colloidal solution. rsc.org
This CTAC-stabilized nanoparticle can then serve as a scaffold for the addition of polymeric ligands. Through a process of ligand exchange, the initial CTAC surfactant can be replaced with high molar-mass polymers. rsc.org This process results in the formation of polymer-grafted nanoparticles, which combine the properties of the inorganic core with those of the functional polymer shell. This approach allows for the creation of complex and homogeneous hybrid materials where the polymer enhances properties like colloidal stability and can modulate surface access for catalytic applications. rsc.org
Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. wikipedia.orgdalalinstitute.com this compound, as a quaternary ammonium salt, is an effective phase transfer catalyst for a variety of organic reactions. operachem.com
The fundamental role of this compound in PTC is to transport a reactant anion from the aqueous phase into the organic phase where the reaction occurs. wikipedia.orgdalalinstitute.com The mechanism proceeds through the following steps:
Ion Exchange: At the interface between the aqueous and organic layers, the positively charged Trimethyl-1-hexadecanaminium cation (Q⁺) exchanges its chloride anion for a reactant anion (Y⁻) from the aqueous phase. youtube.comoperachem.com
Ion Pair Formation: This exchange forms a new ion pair, [Q⁺Y⁻]. Due to the long, hydrophobic hexadecyl chain of the cation, this ion pair is soluble in the organic solvent. dalalinstitute.com
Phase Transfer: The [Q⁺Y⁻] ion pair migrates from the interface into the bulk of the organic phase. operachem.com
Reaction: In the organic phase, the anion Y⁻ is only loosely associated with the bulky Q⁺ cation. It is considered a "naked" anion, free from the strong solvation shell of water and no longer tightly bound to its original counter-ion (e.g., Na⁺). This makes the anion highly reactive. princeton.edu The activated anion then reacts with the organic substrate (RX) to form the product (RY). youtube.comoperachem.com
Catalyst Regeneration: The cation Q⁺, now paired with the leaving group anion X⁻, forms a new ion pair [Q⁺X⁻]. This pair migrates back to the aqueous phase, where Q⁺ can exchange X⁻ for another reactant anion Y⁻, thus completing the catalytic cycle. youtube.comoperachem.com
This continuous process allows for a reaction to proceed efficiently using only a catalytic amount of the phase transfer agent. researchgate.net
The use of phase transfer catalysts like this compound dramatically enhances the rate and yield of numerous heterogeneous organic reactions, which would otherwise proceed very slowly or not at all. dalalinstitute.comoperachem.com By shuttling anions into the organic phase, PTC overcomes the insolubility of reactants, eliminating the need for expensive or hazardous solvents that can dissolve all components. dalalinstitute.com This methodology is widely applied in industrial processes for the manufacturing of fine chemicals and pharmaceuticals. crdeepjournal.orgresearchgate.net
Table 3: Examples of Reactions Enhanced by Phase Transfer Catalysis
| Reaction Type | Generic Equation | Catalyst Class | Significance | Source(s) |
|---|---|---|---|---|
| Nucleophilic Substitution | R-X (org) + Na⁺Y⁻ (aq) → R-Y + Na⁺X⁻ | Quaternary Ammonium Salts | Enables reactions with inorganic nucleophiles (e.g., CN⁻, N₃⁻, SCN⁻). A 99% yield was achieved in 1.8 hours for a reaction that showed no progress after two weeks without a catalyst. | youtube.comoperachem.com |
| C-Alkylation | Ph-CH₂-CN (org) + R'-X (org) + NaOH (aq) → Ph-CH(R')-CN | Quaternary Ammonium Salts | A key industrial reaction for pharmaceuticals and fine chemicals. PTC provides high selectivity for mono-alkylation. | crdeepjournal.orgyoutube.com |
| O-Alkylation | R-OH (org) + R'-X (org) + NaOH (aq) → R-O-R' | Quaternary Ammonium Salts | Efficient method for synthesizing ethers from alcohols and phenols. | crdeepjournal.org |
| Dichlorocarbene (B158193) Generation | R₂C=CR₂ (org) + CHCl₃ (org) + NaOH (aq) → R₂C(CCl₂)CR₂ | Quaternary Ammonium Salts | Allows for the in-situ generation and reaction of dichlorocarbene for cyclopropanation reactions. | youtube.com |
Stabilization in Emulsion Polymerization Processes
In emulsion polymerization, CTAC functions as a cationic surfactant to create and stabilize the polymer latex. rsc.org The process involves dispersing a water-insoluble monomer in an aqueous phase with the aid of a surfactant. youtube.com CTAC molecules, above their critical micelle concentration, form micelles that encapsulate monomer molecules. youtube.comyoutube.com Polymerization is typically initiated by a water-soluble initiator, and the micelles serve as the primary loci for the formation and growth of polymer particles. youtube.comnih.gov
Interactions with Biological Systems: Mechanistic Insights
Membrane Mimicry and Membrane-Associated Research
The ability of Trimethyl-1-hexadecanaminium chloride to form micelles in aqueous solutions makes it a valuable tool for mimicking the structure and function of biological membranes. These self-assembled structures provide a simplified and controllable model system to investigate complex membrane-related processes.
Utilizing this compound Micelles to Mimic Biological Membranes
Micelles formed by CTAC serve as effective mimics of biological membranes, providing a simplified environment to study various cellular processes. nih.gov These micelles possess a hydrophobic core, analogous to the lipid interior of a cell membrane, and a charged surface that can interact with other molecules. This structural similarity allows researchers to investigate phenomena that are otherwise difficult to study in the complex environment of a living cell. nih.govnih.gov For instance, catanionic micelles, formed from a mixture of cationic (like CTAC) and anionic surfactants, have been used as models to understand the effects of molecules like anesthetic alcohols on biological membranes. nih.gov The study of such model systems provides valuable insights into the fundamental principles governing membrane structure and function.
Investigation of Membrane-Protein Interactions
CTAC micelles are instrumental in the study of interactions between proteins and biological membranes. They provide a soluble, membrane-like environment that can stabilize membrane proteins, which are notoriously difficult to study in their native state. nih.gov This allows for the detailed characterization of protein structure, function, and ligand binding. For example, detergent micelles, including those formed by CTAC, can protect membrane protein complexes from denaturation when transferred into the gas phase for mass spectrometry analysis. nih.gov This technique enables the determination of subunit stoichiometry and the study of ligand-binding properties of intact membrane protein complexes.
Understanding Microbial Cell Membrane Disruption
This compound is a potent antimicrobial agent, and its primary mechanism of action involves the disruption of microbial cell membranes. rsc.orgnih.govnih.gov The positively charged headgroup of the CTAC molecule interacts electrostatically with the negatively charged components of bacterial and fungal cell membranes, such as teichoic acids and phospholipids. rsc.orgnih.gov This initial binding is followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death. jst.go.jpnih.govnih.gov Studies have shown that CTAC can induce an increase in the turbidity of cell suspensions and inhibit cell respiration. jst.go.jp Molecular dynamics simulations have provided further insight into this process, illustrating the adsorption of CTAC micelles onto the bilayer surface, followed by fusion and disruption. nih.gov This membranolytic activity is a hallmark of many quaternary ammonium (B1175870) compounds and is the basis for their widespread use as disinfectants and antiseptics. nih.gov
| Organism | Observed Effect of CTAC | Reference |
| Staphylococcus aureus | Increased turbidity of cell suspension, inhibited cell respiration, enhanced membrane fluidity of liposomes. | jst.go.jp |
| Candida albicans, C. tropicalis, C. glabrata | Impairment of cell plasma and nuclear membrane integrity, leading to ROS-independent cell death. | nih.govnih.gov |
| Pseudomonas aeruginosa | Micelle fusion with the inner membrane, leading to disruption. | nih.gov |
Nucleic Acid Interactions and Biotechnological Applications
Beyond its interactions with membranes, this compound plays a crucial role in various biotechnological procedures, particularly those involving the manipulation of nucleic acids.
Role in DNA Extraction and Purification Protocols
CTAC is a key component of the widely used CTAB (cetyltrimethylammonium bromide) method for extracting DNA from various sources, especially plants. zymoresearch.complantextractwholesale.comnih.gov In this protocol, CTAC acts as a cationic detergent that facilitates the lysis of cells by disrupting cell walls and membranes. plantextractwholesale.com Once the cells are lysed, CTAC forms complexes with the released DNA. plantextractwholesale.com This is a critical step as it helps to separate the DNA from contaminating polysaccharides, which are often abundant in plant tissues and can interfere with downstream applications like PCR. opsdiagnostics.com The CTAB-DNA complex is then selectively precipitated, allowing for the isolation of high-quality DNA. zymoresearch.comopsdiagnostics.com The protocol typically involves several steps, including tissue grinding, incubation with a CTAB buffer, phase separation using chloroform-isoamyl alcohol, and DNA precipitation with isopropanol (B130326) or ethanol (B145695). zymoresearch.comyoutube.commbari.org Modifications to the standard CTAB protocol have been developed to optimize DNA extraction from various challenging samples, including those with high levels of secondary metabolites. youtube.comnih.gov The CTAB method is also applicable for DNA extraction from bacteria, particularly gram-negative strains. coleman-lab.org
| Component | Function in CTAB DNA Extraction | Reference |
| CTAC/CTAB | Lyses cells, forms complexes with DNA, separates DNA from polysaccharides. | plantextractwholesale.comopsdiagnostics.com |
| Chloroform (B151607)/Isoamyl Alcohol | Separates DNA (in aqueous phase) from proteins and other cellular debris (in organic and interphase). | zymoresearch.com |
| Isopropanol/Ethanol | Precipitates DNA from the aqueous solution. | zymoresearch.complantextractwholesale.com |
| RNase A | Digests RNA to ensure the purity of the extracted DNA. | zymoresearch.comopsdiagnostics.com |
Mechanisms of Polysaccharide Removal during Nucleic Acid Isolation
This compound (CTAC) is a cationic surfactant integral to specific protocols for isolating nucleic acids, particularly from organisms rich in polysaccharides, such as plants and fungi. nih.govresearchgate.net The primary mechanism hinges on the principle of differential solubility based on salt concentration.
CTAC possesses a positively charged quaternary ammonium headgroup and a long hydrophobic tail. This structure allows it to interact with and precipitate different types of macromolecules under varying ionic strengths. In low-salt conditions (typically <0.5 M NaCl), CTAC effectively binds to and forms insoluble complexes with polysaccharides, which are often anionic or can be entrapped within the precipitating complex. researchgate.net Simultaneously, under these same low-salt conditions, nucleic acids (DNA and RNA) remain soluble. This differential precipitation allows for the selective removal of contaminating polysaccharides from the solution. nih.govresearchgate.net
The process typically involves the following steps:
Homogenization of the biological sample in a CTAC extraction buffer containing a low concentration of salt. nih.gov
CTAC interacts with the polysaccharides, causing them to precipitate out of the solution.
The mixture is centrifuged, pelleting the insoluble CTAC-polysaccharide complexes along with other cellular debris.
The nucleic acids, which remain in the supernatant, can then be precipitated by increasing the salt concentration (typically to >1.0 M NaCl) and adding alcohol (e.g., isopropanol or ethanol). researchgate.net
This method is highly effective because it prevents polysaccharides, which can co-precipitate with nucleic acids in standard ethanol-based procedures and inhibit downstream enzymatic reactions like PCR, from contaminating the final nucleic acid sample. nih.gov
Application as a Carrier for DNA in Gene Transfection Studies
The cationic nature of this compound makes it a candidate for use as a non-viral vector for gene transfection, which is the process of introducing nucleic acids into cells. The mechanism is based on the electrostatic interaction between the positively charged surfactant and the negatively charged DNA.
The core of this application lies in the formation of a complex between CTAC and plasmid DNA, often referred to as a "lipoplex."
Complex Formation: The positively charged quaternary ammonium headgroups of the CTAC molecules electrostatically interact with the negatively charged phosphate (B84403) backbone of the DNA molecules.
Condensation: This interaction leads to the condensation of the DNA into compact, positively charged nanoparticles. This condensation is crucial as it protects the DNA from degradation by extracellular nucleases.
Cellular Uptake: The resulting positively charged CTAC-DNA complex can then interact with the negatively charged proteoglycans on the surface of the cell membrane. This facilitates cellular uptake, primarily through endocytosis.
Endosomal Escape: Once inside the cell within an endosome, the complex must escape into the cytoplasm to allow the DNA to travel to the nucleus for transcription. The exact mechanism of endosomal escape for simple surfactants like CTAC is a significant barrier to high efficiency, but it is thought to involve the "proton sponge" effect or membrane destabilization, leading to the release of the DNA into the cytoplasm.
While CTAC can function as a DNA carrier, its efficiency can be limited compared to more complex cationic lipids and polymers specifically designed for gene delivery. However, its fundamental ability to condense DNA and facilitate cell interaction makes it a subject of study in the development of gene delivery systems. The addition of "carrier" DNA, which is non-coding, can sometimes increase the total DNA concentration during transfection and enhance the uptake of the desired plasmid. nih.gov
Fundamental Studies of Antimicrobial Action
This compound exhibits broad-spectrum antimicrobial properties, a characteristic attributed to its nature as a quaternary ammonium compound (QAC). wikipedia.orgacs.org Its mechanism of action primarily involves the disruption of cellular membranes.
Mechanistic Elucidation of Efficacy against Bacterial Species
The antibacterial action of CTAC is rapid and potent, targeting the fundamental structure of the bacterial cell. The mechanism can be described as a multi-step process:
Adsorption and Binding: As a cationic molecule, CTAC is electrostatically attracted to the negatively charged components of the bacterial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.
Membrane Disruption: Following adsorption, the long, hydrophobic hexadecyl tail of CTAC penetrates and inserts into the hydrophobic core of the bacterial cytoplasmic membrane. This insertion disrupts the highly organized lipid bilayer structure.
Loss of Integrity: The integration of CTAC molecules into the membrane leads to a loss of membrane integrity and fluidity. This compromises the membrane's function as a selective barrier, causing the leakage of essential low-molecular-weight cytoplasmic components, such as potassium ions and nucleotides.
Metabolic Inhibition and Cell Death: The widespread leakage of cellular contents and the disruption of membrane-bound respiratory enzymes lead to the collapse of the proton motive force, inhibition of vital metabolic processes, and ultimately, cell death. mdpi.com
Some studies on related compounds suggest that certain cationic surfactants can also induce oxidative stress by increasing the generation of superoxide (B77818) and hydrogen peroxide within bacterial cells, further contributing to their demise. nih.gov The efficacy of CTAC can be observed against a range of bacteria, including nosocomial drug-resistant pathogens. mdpi.com
Table 1: Research Findings on Antibacterial Activity of this compound (CTAC)
| Bacterial Species | Observation | Research Focus |
|---|---|---|
| Streptococcus mutans | CTAC exhibits significant bactericidal activity, eradicating cultures within 30 minutes of exposure. nih.gov | Eradication of pathogens responsible for dental caries. nih.gov |
| Escherichia coli | Shows susceptibility to CTAC, with inhibition zones observed in antimicrobial assays. mdpi.com | Development of antibacterial nanofibrous membranes. mdpi.com |
| Staphylococcus aureus | Demonstrates susceptibility to CTAC, with clear inhibition zones. mdpi.com | Application in antibacterial textiles and materials. mdpi.com |
| Pseudomonas aeruginosa | The ethyl ether extract of Polygonum cuspidatum, when used against this pathogen, caused morphological changes and cell death, a mechanism similar to surfactant action. mdpi.com | Action against nosocomial drug-resistant pathogens. mdpi.com |
Investigation of Antifungal Activity
The antifungal mechanism of CTAC is analogous to its antibacterial action, primarily involving the disruption of the fungal cell membrane. nih.gov
Interaction with Fungal Membrane: The primary target of CTAC in fungi is the plasma membrane. The cationic headgroup interacts with negatively charged phospholipids, while the lipophilic tail inserts into the lipid bilayer.
Permeability Alteration: This insertion disrupts the membrane's structure and integrity, leading to increased permeability. nih.gov This allows for the uncontrolled efflux of vital intracellular ions and metabolites and the influx of external substances.
Cell Death: The loss of membrane function and intracellular homeostasis leads to cell death. Studies have shown that CTAC's fungicidal action is not mediated by the generation of reactive oxygen species (ROS) but is directly tied to membrane destruction. nih.gov This is supported by findings that using an osmotic protectant like sorbitol can increase the minimum inhibitory concentration (MIC) of CTAC, indicating that cell wall/membrane damage is the key mechanism. nih.gov
CTAC has demonstrated significant efficacy against clinically important fungal species, including various species of Candida and Aspergillus. nih.govnih.govmicrobe-investigations.com Its effectiveness can be species-dependent, with different MIC values reported for different strains. nih.gov
Table 2: Research Findings on Antifungal Activity of this compound (CTAC)
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Observation |
|---|---|---|
| Candida albicans | 8 µg/mL nih.gov | CTAC interferes with cell and nuclear membranes, leading to fungicidal action. nih.gov |
| Candida tropicalis | 4 µg/mL nih.gov | Fungicidal efficacy is species-dependent. nih.gov |
| Candida glabrata | 2 µg/mL nih.gov | Showed higher sensitivity to CTAC compared to other tested Candida species. nih.gov |
Environmental Fate and Remediation Technologies
Biodegradation Studies of Trimethyl-1-hexadecanaminium Chloride
The breakdown of this compound in the environment is a critical factor in determining its persistence and potential for long-term effects. Biodegradation, the breakdown of organic matter by microorganisms, is a primary mechanism for the removal of this compound from aquatic environments.
Assessment of Primary and Ultimate Degradation in Aquatic Systems
The biodegradation of surfactants is typically categorized into two stages: primary and ultimate degradation. ijcs.ro Primary degradation involves the initial alteration of the molecule, leading to a loss of its surface-active properties, while ultimate degradation refers to the complete breakdown of the compound into inorganic substances like carbon dioxide, water, and mineral salts. ijcs.ro
Studies on the biodegradation of this compound and similar quaternary ammonium (B1175870) compounds (QACs) have shown varied results depending on the specific compound and environmental conditions. For instance, while dodecyltrimethylammonium (B156365) chloride, a related QAC, is considered readily biodegradable, hexadecyltrimethylammonium chloride (a close analog to the subject compound) demonstrated less than 60% biodegradation in some tests. innospecsustainability.com This reduced degradation may be linked to the compound's potential toxicity to the very microorganisms responsible for its breakdown. innospecsustainability.com
Research simulating the mixing zone of a wastewater treatment plant outfall has demonstrated that the primary degradation of some surfactants can be rapid, with half-lives ranging from 0.4 to 11.0 hours. osti.gov The time required for 50% ultimate degradation, either through mineralization or incorporation into biomass, ranged from 0.7 to 19 hours under these realistic conditions. osti.gov However, it is important to note that even highly biodegradable compounds can escape sewage treatment and enter river systems. osti.gov
In seawater, the biodegradation of dodecyltrimethylammonium chloride was modeled with a lag time of 15.17 days and a half-life of 26.95 days, indicating that mineralization can occur in marine environments. nih.gov
Characterization of Microbial Degradation Pathways and Microorganisms
The breakdown of this compound is carried out by a consortium of bacteria. core.ac.uk Individual microorganisms often have limited metabolic capabilities, making a diverse microbial community essential for the complete degradation of complex surfactant molecules. core.ac.uk
Several bacterial genera have been identified as capable of degrading QACs. Pseudomonas species, in particular, have been shown to be effective in breaking down these compounds. ijcs.rocore.ac.uk Other identified microorganisms include Xanthomonas spp., Aeromonas hydrophila, and the Gram-positive bacterium Bacillus niabensis. ijcs.roresearchgate.net
The degradation pathway of benzyl-containing QACs, which share structural similarities with this compound, has been studied in Aeromonas hydrophila. The initial step involves the cleavage of the C-alkyl-N bond. researchgate.net Subsequent reactions include demethylation and deamination, leading to the formation of intermediate metabolites that are further broken down. researchgate.net
Influence of Environmental Conditions on Biodegradation Kinetics
The rate of biodegradation of this compound is significantly influenced by various environmental factors. The presence of other organic matter, temperature, pH, and the concentration of the surfactant itself can all impact the efficiency of microbial degradation.
The concentration of the surfactant plays a crucial role. At high concentrations, some QACs can be toxic to the microbial consortia responsible for their breakdown, thereby inhibiting the degradation process. innospecsustainability.comresearchgate.net For example, cetyltrimethylammonium bromide (CTAB) at concentrations above 0.3 mg/L was found to negatively affect the degradation of a reference compound. researchgate.netnih.govuu.nl The presence of sorbents like silicon dioxide and illite (B577164) can mitigate this toxicity by reducing the freely dissolved concentrations of the surfactant, allowing for biodegradation to proceed. researchgate.netnih.govuu.nl However, very high concentrations of these sorbents can also limit the bioavailability of the surfactant, slowing down the degradation kinetics. nih.govuu.nl
Ecotoxicological Investigations in Aquatic Environments
The potential toxicity of this compound to aquatic organisms is a significant concern. Its surface-active properties, which make it an effective ingredient in many products, can also lead to adverse effects on the cellular membranes of aquatic life.
Effects on Marine Microorganisms (e.g., Microalgae, Diatoms)
Marine microalgae and diatoms are foundational to aquatic food webs, and any negative impact on their populations can have cascading effects throughout the ecosystem. biorxiv.org These organisms are considered sensitive indicators of water quality. biorxiv.orgbver.co.kr
Studies have shown that cationic surfactants can be toxic to marine microalgae. For a related compound, dodecyl trimethyl ammonium chloride (DTMAC), the 96-hour EC50 values (the concentration causing a 50% effect on the population) ranged from 0.69 to 6.34 mg/L depending on the microalgae species. nih.gov The green microalga T. chuii was found to be the most tolerant among the species tested. nih.gov
The diatom Skeletonema costatum has been the subject of numerous ecotoxicological studies. Exposure to various pollutants has been shown to inhibit its growth and affect its physiological processes. nih.govmdpi.comfrontiersin.org For example, exposure to 2,4-dichlorophenol (B122985) significantly reduced the growth rate of S. costatum at concentrations of 3.0 mg/L and above. nih.gov While not directly related to this compound, these studies demonstrate the sensitivity of diatoms to chemical stressors.
Impacts on Aquatic Invertebrates (e.g., Crustaceans)
Aquatic invertebrates, such as crustaceans, are also susceptible to the toxic effects of cationic surfactants. Daphnia magna, a small crustacean commonly used in toxicity testing, has shown high sensitivity to these compounds. innosep.com
The lethal concentration (LC50) for cetyl trimethylammonium chloride in Daphnia magna over a 48-hour period has been reported to be in the range of 0.025-0.05 mg/L. innosep.com Another study found that cetyltrimethylammonium bromide (CTAB) at a concentration of 0.05 mg/L caused 100% immobility in D. magna, with a determined EC50 of 0.03 mg/L. nih.gov Generally, toxicity increases with the length of the hydrophobic alkyl chain of the surfactant. innosep.com
In contrast to the high sensitivity of Daphnia magna, the marine crustacean Artemia franciscana was found to be more resistant to dodecyl trimethyl ammonium chloride, with 48-hour and 72-hour LC50 values of 46.74 and 34.19 mg/L, respectively. nih.gov This highlights the species-specific differences in sensitivity to these compounds.
Advanced Removal and Remediation Strategies
Adsorption onto natural sorbents like clay minerals is a key strategy for removing cationic surfactants such as Cetrimonium chloride from water. Clay minerals are effective due to their inherent physicochemical properties, including a large surface area and a net negative surface charge. jwent.net This negative charge arises from the isomorphic substitution of cations within the clay's crystalline structure, which allows for the reversible retention and exchange of positively charged ions (cations) from a solution without altering the mineral's structure. jwent.net The primary mechanism for the removal of Cetrimonium chloride, a cationic compound, is therefore cation exchange, driven by strong electrostatic interactions between the positively charged head of the surfactant molecule and the negatively charged sites (e.g., Si-O⁻, Al-O⁻) on the clay surface. researchgate.net
Table 2: Adsorption of Cetyltrimethylammonium Bromide (CTAB) on Inorganic Sorbents
| Sorbent | Initial CTAB Concentration (mg/L) | Adsorption Percentage (%) | Resulting Freely Dissolved Concentration (mg/L) | Source |
| Silicon Dioxide (SiO₂) | 16.8 | 85 | 2.5 | nih.gov |
| Silicon Dioxide (SiO₂) | 16.8 | 98 | 0.34 | nih.gov |
| Illite | 16.8 | 89 | Not specified | nih.gov |
| Illite | 16.8 | 99 | Not specified | nih.gov |
Surfactant-Enhanced Remediation (SER) is an innovative technology for cleaning soils and groundwater contaminated with organic compounds, particularly those that are hydrophobic and have low water solubility. nih.govresearchgate.net The core principle of SER is the ability of surfactants to increase the solubility and mobility of contaminants. mdpi.com Cationic surfactants like Cetrimonium chloride can be used as remediation accelerators. researchgate.net
When introduced into contaminated soil, surfactant molecules, above a certain concentration known as the critical micelle concentration (CMC), form aggregates called micelles. mdpi.comdigitellinc.com These micelles have a hydrophobic interior and a hydrophilic exterior. researchgate.net Hydrophobic organic contaminants, such as petroleum hydrocarbons or pesticides, are partitioned into the hydrophobic core of the micelles, effectively making them more soluble in the aqueous phase. researchgate.netmdpi.com This enhanced solubilization facilitates the desorption of contaminants from the soil matrix, making them more available for physical removal through techniques like soil washing or for biological degradation. mdpi.comresearchgate.net
Photodegradation, particularly photocatalysis, represents an advanced oxidation process for the environmental mitigation of persistent organic pollutants like surfactants. This technology typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, when illuminated with light of sufficient energy (e.g., UV light), generates highly reactive oxygen species, primarily hydroxyl radicals (•OH). These radicals are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water.
The kinetics of photocatalytic degradation are often described by the Langmuir-Hinshelwood model. researchgate.net The efficiency of the process is dependent on several factors, including the initial concentration of the pollutant, the concentration of the catalyst, pH, and the presence of other substances in the water. mdpi.com For cationic compounds like Cetrimonium chloride, the degradation process can be influenced by competitive adsorption onto the catalyst surface. mdpi.com Other cations present in the water can compete with the target pollutant for active sites on the catalyst, potentially reducing the contact area and thus lowering the degradation efficiency. mdpi.com While specific studies on the photodegradation of Cetrimonium chloride are limited, research on other cationic surfactants like benzalkonium chloride demonstrates the viability of this approach for breaking down quaternary ammonium compounds. researchgate.net
Analytical and Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation and Quantification
Spectroscopy is a fundamental tool for probing the molecular structure and quantitative concentration of Trimethyl-1-hexadecanaminium chloride. Different regions of the electromagnetic spectrum provide specific information about the molecule's properties and behavior in various environments.
UV-Visible (UV-Vis) spectrophotometry is a versatile technique used to monitor the degradation of compounds and to analyze the aggregation behavior of surfactants like this compound.
In degradation studies, UV-Vis spectrophotometry can track the decomposition of organic molecules in the presence of a photocatalyst. For instance, in studies involving the photocatalytic degradation of pollutants, the efficiency of the process can be monitored by observing the change in the UV-Vis absorption spectrum of the target pollutant over time. The decrease in the intensity of characteristic absorption peaks indicates the breakdown of the molecule's chromophoric structures. researchgate.net Research on related systems has shown that the degradation of major organic groups in a molecule can be confirmed by the reduced absorption intensities in the UV-Vis spectra. researchgate.net
For size analysis, UV-Vis spectrophotometry is employed to determine the Critical Micelle Concentration (CMC). The CMC is a key parameter that defines the concentration at which surfactant monomers begin to aggregate into larger structures like micelles. This transition can be detected by monitoring changes in the absorbance of a UV-active probe molecule solubilized in the surfactant solution or by observing shifts in the surfactant's own absorbance characteristics as aggregation occurs.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining detailed information about molecular structure, dynamics, and interactions in surfactant systems. researchgate.net It provides insights into the mechanisms of self-assembly, solubilization, and interactions with other molecules. researchgate.net
Different NMR methods are applied to study surfactant behavior:
¹H and ¹³C NMR: Chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the local chemical environment. researchgate.net The transition from individual surfactant monomers to micelles causes distinct changes in the chemical shifts of the protons and carbons in both the hydrophobic alkyl chain and the hydrophilic headgroup of this compound. researchgate.net This allows for the characterization of the micellar core and corona.
2D NMR (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of atoms. researchgate.net In surfactant solutions, NOESY can be used to understand the conformation of the surfactant molecules within a micelle and to map the location of solubilized molecules.
Pulsed-Field Gradient (PFG) NMR: This technique is used to measure the self-diffusion coefficients of molecules. researchgate.net By measuring the diffusion rate of this compound molecules, researchers can distinguish between fast-diffusing monomers and slower-diffusing, larger micelles, providing direct evidence of aggregation and allowing for the determination of micelle size. researchgate.net
These NMR techniques are instrumental in building a comprehensive mechanistic understanding of how this compound functions in various applications.
Chromatographic and Separation Techniques
Chromatographic methods are essential for separating this compound from complex matrices and for its precise quantification. Coupling these separation techniques with mass spectrometry provides a powerful tool for both identification and quantitative analysis.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates ions based on their electrophoretic mobility in an electric field. When coupled with Electrospray Mass Spectrometry (CE-ES-MS), it becomes a potent method for analyzing charged species like the quaternary ammonium (B1175870) cation of this compound.
CE offers several advantages, including rapid analysis times, high separation efficiency, and low consumption of samples and reagents. researchgate.net The technique is particularly well-suited for separating polar and charged molecules that can be challenging to analyze using traditional reversed-phase liquid chromatography. nih.gov While not as common as GC-MS or LC-MS for routine surfactant analysis, CE-MS is a valuable tool for research applications, especially when dealing with complex mixtures or when high-resolution separation is required. nih.gov
Mass Spectrometry (MS), particularly when coupled with a chromatographic inlet like Gas Chromatography (GC) or Liquid Chromatography (LC), is the definitive technique for the identification and quantification of this compound. acs.org
A validated Gas Chromatography-Mass Spectrometry (GC-MS) method has been developed for the determination of this compound in commercial products. mdpi.comkoreascience.kr In this method, the compound is identified and quantified based on its characteristic mass spectrum and retention time. The mass spectrometer is often operated in a tandem mode (MS/MS), where a specific precursor ion is selected and fragmented to produce a characteristic product ion, enhancing selectivity and sensitivity. koreascience.kr
Below is a table summarizing the key parameters for the quantitative analysis of Cetrimonium chloride using GC-MS. koreascience.kr
| Parameter | Value |
| Precursor Ion (m/z) | 348.96 |
| Product Ion (m/z) | 92.77 |
| Retention Time (min) | 6.2 |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Linear Range | 0.5 - 250 ng/mL |
| Internal Standard | Sodium Dibutylnaphthalenesulfonate |
This data is based on a specific validated GC-MS method and may vary with different instrumentation and conditions.
Solid Phase Microextraction (SPME) is a solvent-free sample preparation technique that combines sampling, extraction, and pre-concentration into a single step. mdpi.com It is frequently used in conjunction with GC-MS for the analysis of volatile and semi-volatile organic compounds from various matrices. mdpi.commdpi.com
In the context of this compound analysis, SPME is particularly useful for extracting the analyte or related degradation products from complex samples like water or consumer products. The technique typically involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the sample. mdpi.com Analytes partition from the sample matrix onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. mdpi.com Headspace SPME (HS-SPME) is a common variant where the fiber is exposed to the vapor phase above a liquid or solid sample, ideal for volatile analytes. mdpi.com This method has been successfully applied to the determination of related compounds like trimethylamine (B31210), demonstrating its utility for the components of quaternary ammonium surfactants.
Light Scattering Techniques for Aggregation Behavior
Light scattering techniques are powerful non-invasive tools for studying the self-assembly of surfactants like CTAC in solution. researchgate.net By analyzing the light scattered by particles, researchers can gain insights into the size, shape, and interactions of the aggregates formed.
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a primary technique for determining the size distribution of submicron particles, such as the micelles formed by this compound in solution. researchgate.netusp.org The method measures the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of particles. researchgate.netmalvernpanalytical.com Faster fluctuations correspond to smaller, faster-diffusing particles, while slower fluctuations indicate larger, slower-moving particles. The analysis of these intensity fluctuations allows for the calculation of the translational diffusion coefficient (D), which can then be used to determine the hydrodynamic radius (Rh) of the particles via the Stokes-Einstein equation. researchgate.netmuser-my.com
Research has extensively used DLS to study CTAC and its close analog, Cetyltrimethylammonium bromide (CTAB), revealing key aspects of their aggregation. researchgate.netnih.gov Above the critical micelle concentration (CMC), CTAC molecules self-assemble into micelles. researchgate.net DLS studies show that the size and shape of these micelles are highly dependent on factors such as surfactant concentration, temperature, and the ionic strength of the solution. researchgate.netnih.gov For instance, an increase in ionic strength, through the addition of salts like NaCl or KBr, typically leads to an increase in micelle size. nih.gov This is attributed to the screening of the electrostatic repulsion between the charged head groups of the surfactant molecules, which allows for a more compact packing and can induce a transition from spherical to larger, rod-like or worm-like micelles. researchgate.netnih.gov
DLS is also instrumental in determining the CMC. researchgate.net By measuring the scattering intensity or the diffusion coefficient at various surfactant concentrations, a distinct change is observed at the point of micelle formation, allowing for the precise determination of the CMC. researchgate.netresearchgate.net
Table 1: Research Findings on Micellar Properties of Cetyltrimethylammonium Salts using Dynamic Light Scattering
| Surfactant | Concentration / Conditions | Hydrodynamic Radius (Rh) / Diameter | Observations | Reference |
| CTAB | 0.002 M | Rh calculated from diffusion coefficient | Coexistence of spherical and nonspherical micelles observed at concentrations from 0.03 M. | researchgate.net |
| CTAB | 0.06 M | Rh calculated from diffusion coefficient | Nonmonotonic behavior of diffusion coefficients with increasing concentration. | researchgate.net |
| CTAB | 0.2 - 0.25 M | - | Micelles acquire a cylindrical shape. | researchgate.net |
| CTAB | 10-2 M in 0.1 M NaCl | Size distribution by intensity, volume, and number determined. | Addition of 0.1 M NaCl leads to an increase in micelle size. | nih.gov |
| CTAHNC | 0.07–0.6 mM | Radius of Gyration (Rg): 187-235 nm | Likely formation of vesicles with a size of ~100 nm. | researchgate.net |
| Cetyltrimethylammoniumhydroxynaphthalene carboxylate |
Other Specialized Analytical Approaches (e.g., Colorimetric Methods)
Beyond light scattering, other analytical methods are employed to quantify and characterize this compound. Colorimetric methods, for example, offer a straightforward and accessible approach for determining the concentration of cationic surfactants. nih.gov
These methods typically rely on the formation of a colored complex between the cationic surfactant and an anionic dye. nih.govgoogle.com This complex is then extracted into an organic solvent, and the intensity of the color, which is proportional to the surfactant concentration, is measured using a spectrophotometer at a specific wavelength. google.com For instance, a cationic surfactant like CTAC can react with an anionic dye such as methyl orange or a carbocyanine dye to form a chloroform-soluble colored complex. google.combohrium.com The absorbance of the chloroform (B151607) layer is then read to determine the concentration of the surfactant. google.com
These techniques are valuable for quality control and for monitoring the concentration of surfactants in various formulations and environmental samples. nuph.edu.ua However, they can be susceptible to interference from other charged species, such as anionic surfactants, which may also interact with the dye. bohrium.com
Table 2: Principles of Colorimetric Methods for Cationic Surfactant Determination
| Method Principle | Dye Used | Analyte | Key Finding | Reference |
| Complex Formation & Extraction | Methyl Orange | Cationic Surfactants | Forms a chloroform-soluble, yellow-colored complex. The color intensity is proportional to the concentration of the surfactant-dye complex. | nih.govgoogle.com |
| Aggregate Formation | Carbocyanine dye IR-783 | Cetyltrimethylammonium bromide (CTAB) | Forms aggregates in a slightly alkaline medium, causing a color change from blue to yellow. The difference in red and blue channel intensities can be used as the analytical signal. | bohrium.comresearchgate.net |
| Complex Formation | Azure A | Anionic Surfactants | Forms a blue-colored complex soluble in chloroform. Can be used in a two-step process to test for both anionic and cationic surfactants. | nih.govgoogle.com |
| Ion-Pair Reaction | Mercuric Thiocyanate and Ferric Ions | Chloride Ions | Chloride displaces thiocyanate, which then reacts with ferric ions to form a colored complex. This is an indirect method for the chloride counter-ion. | epa.gov |
Computational and Theoretical Investigations
Molecular Modeling of Trimethyl-1-hexadecanaminium Chloride Structures and Assemblies
Molecular dynamics (MD) simulations, at both all-atom (AA) and coarse-grained (CG) levels, have been extensively used to model the self-assembly of CTAC and its analogs, such as Cetyltrimethylammonium bromide (CTAB), in aqueous solutions. rsc.orgresearchgate.net These simulations provide detailed information about the formation, structure, and dynamics of various aggregates.
All-atom MD simulations, which explicitly represent every atom in the system, offer a high-resolution view of molecular interactions. Studies using AA-MD have successfully explored the phase behavior of CTAC at high concentrations, demonstrating the transition from a micellar phase (L1) to a hexagonal columnar phase (H1). rsc.org These simulations show that at concentrations up to 50.0 wt%, CTAC molecules spontaneously self-assemble into a mixture of spherical and rod-like micelles. rsc.org At higher concentrations, the system organizes into the hexagonal H1 phase, which is consistent with experimental data. rsc.org
Coarse-grained MD simulations, where groups of atoms are represented as single beads, allow for the investigation of larger systems and longer timescales, which are often inaccessible to all-atom simulations. dntb.gov.ua CG-MD has been employed to study the self-assembly of CTAB into micelles, revealing processes like micelle fusion and fission. nih.gov However, different coarse-grained models can yield different results; for instance, the standard Martini model predicts the formation of spherical micelles, while the Dry Martini model suggests the formation of large tubular micelles. nih.gov
The choice of force field in these simulations is critical, as it dictates the interactions between molecules and can significantly influence the observed self-assembly behavior. nih.gov The table below summarizes findings from various molecular dynamics simulation studies on CTAC and related compounds.
| Simulation Type | Compound | Key Findings | Reference(s) |
| All-Atom MD | CTAC | Spontaneous self-assembly into spherical and rod-like micelles at concentrations up to 50.0 wt%. Transition to a hexagonal columnar phase at higher concentrations. | rsc.orgresearchgate.net |
| All-Atom MD | CTAC | Addition of salts like NaCl and NaSal influences the transition from spherical to threadlike micelles by screening electrostatic repulsions and altering headgroup packing. | nih.gov |
| Coarse-Grained MD | CTAB | Observed self-assembly into micelles and exchange of molecules between micelles through fusion and fission events. Micelle size and shape predictions vary with the specific coarse-grained model used. | nih.gov |
| All-Atom MD | CTAB | Investigated the initial structure of micelles in aqueous solution. | acs.org |
| Dissipative Particle Dynamics | CTAB | Modeled the aggregation of CTAB on gold surfaces, showing a transition from micelles to a compact bilayer. |
Simulations of Interfacial and Biological Membrane Interactions
Computational simulations are instrumental in elucidating the interactions of CTAC with various interfaces, including the air-water interface and biological membranes. These studies are crucial for understanding its surface activity and its effects on cell structures.
Atomistic MD simulations have been used to study the behavior of CTAC and its bromide analog, CTAB, at the air-water interface. These simulations provide insights into the structural and dynamic properties of the surfactant monolayer, such as the orientation of the hydrocarbon chains and the distribution of counterions. acs.org The arrangement of surfactant molecules at the interface is influenced by factors like surface area per molecule, leading to ordered or disordered monolayer structures. acs.org
The interaction of quaternary ammonium (B1175870) surfactants with lipid bilayers, which serve as models for biological membranes, has also been a focus of computational research. MD simulations reveal that these surfactants can significantly alter the structure of the bilayer. mdpi.com The length of the alkyl tail plays a crucial role; surfactants with shorter tails may penetrate the bilayer as monomers, forming strong hydrogen bonds with the phospholipid headgroups. mdpi.com In contrast, surfactants with longer alkyl chains, like CTAC, tend to aggregate at the membrane-water interface. mdpi.com This interaction can lead to membrane deformation and disruption. mdpi.com The binding of CTAC to the membrane is primarily driven by electrostatic attraction between the positively charged headgroup and the negatively charged components of the membrane, along with hydrophobic interactions of the alkyl tail with the lipid core. mdpi.com
The table below presents a summary of simulation studies on the interfacial behavior of CTAC and similar surfactants.
| Interface | Compound | Simulation Method | Key Findings | Reference(s) |
| Air-Water | CTAB | Atomistic MD | Investigated structural and dynamic properties of the monolayer, showing dependence on surface area per molecule. | acs.org |
| Air-Water | Catanionic Mixtures (CTAB/SOS) | Molecular Dynamics | Studied aggregate shape and local surfactant distribution, revealing transitions between spherical, disc-like, and rod-like structures. | nih.gov |
| Lipid Bilayer | Quaternary Ammonium Surfactants | Molecular Dynamics | Revealed that interaction leads to significant alterations in bilayer structure, with alkyl chain length being a key determinant of the interaction mode. | mdpi.com |
| Lipid Bilayer | Surfactin | Molecular Dynamics | Showed peripheral binding to both zwitterionic and anionic membranes, with stronger interaction and greater destabilization of the anionic membrane. | mdpi.com |
Structure-Activity Relationship (SAR) Studies for Functional Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. For this compound and other quaternary ammonium compounds (QACs), SAR studies are pivotal for optimizing their functional properties, particularly their antimicrobial efficacy. nih.govelsevierpure.comresearchgate.netresearchgate.net
The antimicrobial activity of QACs is strongly dependent on their molecular structure, including the length of the N-alkyl chain, the nature of the headgroup, and the type of counterion. mdpi.comnih.gov A critical factor is the balance between hydrophilicity and lipophilicity. mdpi.com
Alkyl Chain Length: The length of the hydrophobic alkyl chain significantly influences antimicrobial activity. For many QACs, optimal activity is observed with chain lengths between C12 and C14. nih.gov The C16 chain of CTAC also confers potent antimicrobial properties. The hydrophobic tail is crucial for penetrating the lipid-rich cell membranes of microorganisms. mdpi.com
Headgroup Structure: The cationic headgroup is responsible for the initial electrostatic attraction to the negatively charged bacterial cell surface. mdpi.com While CTAC has a simple trimethylammonium headgroup, modifications to the headgroup, such as incorporating heterocyclic structures, can modulate activity. nih.gov
Counterion: The counterion (chloride in the case of CTAC) can also influence the compound's properties, although its effect on antimicrobial activity is generally considered less significant than the alkyl chain length and headgroup structure. ijcmas.com
Computational approaches like molecular docking are used to simulate the binding of QACs to specific biological targets, such as bacterial proteins or enzymes, to elucidate their mechanism of action at a molecular level. ijcmas.comnih.govtexilajournal.comnih.gov These studies can help in designing new QAC derivatives with enhanced activity and selectivity. researchgate.net For instance, docking studies can predict the binding affinity of a compound to a target protein, providing insights that can guide the synthesis of more potent antimicrobial agents. nih.govnih.gov
The table below summarizes key structural features of QACs and their impact on antimicrobial activity, as informed by SAR studies.
| Structural Feature | Influence on Antimicrobial Activity | Computational Insight | Reference(s) |
| Alkyl Chain Length | Optimal activity is often found in the C12-C16 range. The hydrophobic tail facilitates interaction with and disruption of the bacterial cell membrane. | QSAR models correlate chain length with minimum inhibitory concentration (MIC) values. | nih.govmdpi.comnih.gov |
| Headgroup | The cationic nature is essential for initial binding to the negatively charged bacterial surface. | Molecular docking can simulate the interaction of the headgroup with membrane components or specific protein targets. | nih.govmdpi.com |
| Counterion | Generally has a lesser effect on activity compared to the cationic structure, but can influence physical properties. | ijcmas.com | |
| Overall Hydrophobicity | A balance between hydrophilic and hydrophobic properties is crucial for effective antimicrobial action. | QSAR models use descriptors related to hydrophobicity (e.g., logP) to predict activity. | mdpi.com |
Mechanistic Investigations of Chemical Reactivity and Degradation Pathways
Computational chemistry methods, such as density functional theory (DFT) and reactive molecular dynamics simulations, can be employed to investigate the chemical reactivity and potential degradation pathways of this compound. mdpi.com These studies can predict the most likely sites of reaction and the energetic feasibility of different degradation mechanisms, such as hydrolysis or oxidation.
While specific computational studies on the degradation of CTAC are not abundant in the provided search results, general principles of chemical reactivity and degradation of organic compounds can be applied. For instance, DFT can be used to calculate the activation energies for various reaction pathways, identifying the most kinetically favorable routes for degradation. mdpi.com Such calculations have been used to study the photodegradation of other complex organic molecules in water, identifying key bond cleavage reactions and the formation of intermediate products. mdpi.com
For a compound like CTAC, potential degradation pathways that could be investigated computationally include:
Biodegradation: This is a key environmental fate process for many surfactants. nih.gov Computational models can help predict the susceptibility of a molecule to microbial degradation by identifying sites that are amenable to enzymatic attack. While QACs are known to be biodegradable, the rate can be influenced by their structure. nih.gov
Hydrolysis: Although the quaternary ammonium group itself is generally stable to hydrolysis, computational methods like reactive molecular dynamics could simulate the conditions under which hydrolysis of other parts of the molecule might occur, though this is less likely for a simple alkyl chain.
Oxidation: Advanced oxidation processes can lead to the degradation of persistent organic pollutants. Computational studies can model the reaction of CTAC with reactive oxygen species, such as hydroxyl radicals (•OH), to predict reaction sites and degradation products. mdpi.com The long alkyl chain would be a likely target for such reactions.
Computational approaches can also aid in the design of novel compounds with improved degradability by identifying structural modifications that would make the molecule more susceptible to environmental degradation processes. nih.gov
Computational Predictions in Environmental Fate Assessment
Computational models are increasingly used in the environmental risk assessment of chemicals, providing a means to predict their environmental fate and potential toxicity without extensive experimental testing. aftonchemical.comnih.govnih.gov For this compound, these in silico methods can estimate key properties that govern its distribution and persistence in the environment.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. aftonchemical.comresearchgate.net These models establish mathematical relationships between the chemical structure of a compound and its environmental properties. For environmental fate assessment, QSARs can predict:
Biodegradability: Predicting whether a chemical is likely to be readily biodegradable or persistent in the environment. researchgate.net
Sorption to Soil and Sediment: The tendency of a chemical to partition from water to solid phases, which is largely influenced by its hydrophobicity. For a cationic surfactant like CTAC, electrostatic interactions also play a significant role in sorption.
Bioconcentration Factor (BCF): The potential for a chemical to accumulate in aquatic organisms. aftonchemical.com
These predictions are valuable for regulatory purposes, helping to prioritize chemicals for further testing and to conduct environmental risk assessments when experimental data are scarce. aftonchemical.comnih.gov Various software tools and databases are available that implement QSAR models for predicting the environmental fate and ecotoxicity of a wide range of chemicals, including surfactants. dntb.gov.uanih.gov
However, it is important to note that the accuracy of these predictions depends on the quality of the model and whether the chemical falls within the model's applicability domain. aftonchemical.com For cationic compounds like CTAC, specialized models that account for their charge may be necessary for accurate predictions. The increased use of QACs has prompted research into their environmental fate, with projects aiming to quantify degradation rates and predict their persistence in surface waters, often combining experimental work with computational modeling. pandemicpact.orgcolumbia.edu
The table below lists key environmental fate parameters and the role of computational models in their prediction for compounds like CTAC.
| Environmental Fate Parameter | Description | Computational Prediction Method | Relevance for CTAC | Reference(s) |
| Biodegradation | The breakdown of the compound by microorganisms. | QSAR models predict the likelihood and rate of biodegradation based on structural features. | Predicts persistence in wastewater treatment and surface waters. CTAC is generally biodegradable. | nih.govresearchgate.net |
| Soil/Sediment Sorption (Koc) | The partitioning of the compound between water and organic carbon in soil or sediment. | QSAR models estimate Koc based on hydrophobicity (logP) and other descriptors. | Determines the compound's mobility in soil and its concentration in the water column versus sediment. Strong sorption is expected for CTAC. | researchgate.net |
| Bioconcentration Factor (BCF) | The accumulation of the compound in aquatic organisms from the surrounding water. | QSAR models predict BCF, often based on logP. | Assesses the potential for the compound to enter and magnify in aquatic food webs. | aftonchemical.com |
| Aquatic Toxicity | The adverse effects of the compound on aquatic organisms (e.g., algae, invertebrates, fish). | QSAR models predict toxicity endpoints like LC50 or EC50. | Essential for environmental hazard and risk assessment. CTAC is known to be very toxic to aquatic life. | nih.govvanderbilt.edu |
Emerging Research Areas and Future Directions
Development of Next-Generation Biocompatible Formulations and Delivery Systems
The unique surfactant properties of CTAC are being harnessed to create sophisticated drug delivery systems. A significant area of research is its use in mesoporous silica (B1680970) nanoparticles (MSNs). In one innovative approach, CTAC serves a dual role: first as a templating agent for the synthesis of MSNs, and second as an active component retained within the nanoparticle pores. nih.gov These CTAC-loaded MSNs, when conjugated with human serum albumin, have been shown to target mitochondria within cancer cells. nih.gov The positively charged CTAC facilitates the targeting of the negatively charged mitochondrial membrane, leading to mitochondrial dysfunction and subsequent cancer cell necrosis and apoptosis. nih.gov This strategy demonstrates a novel application of CTAC as both a structural component and a therapeutic agent in cancer treatment. nih.gov
Another avenue of exploration is the development of "self-immolative" drug delivery systems. Researchers have synthesized novel derivatives of cetyltrimethylammonium where the typical bromide or chloride anion is replaced with an anionic form of a drug, such as ibuprofen or naproxen. uitm.edu.my These surfactant-drug constructs are designed to release the active drug molecule in response to a specific trigger, like a change in pH, offering a potential mechanism for controlled drug release. uitm.edu.my However, biocompatibility remains a critical consideration. Studies on solid lipid nanoparticles (SLNs) stabilized by CTAC have shown that these formulations can exhibit high cytotoxicity even at low concentrations, underscoring the need for careful design and optimization to balance therapeutic efficacy with cellular health. mdpi.com
| Delivery System | Mechanism | Target/Application | Key Finding |
| Mesoporous Silica Nanoparticles (MSNs) | CTAC acts as a template and a mitochondrion-targeting agent. | Anticancer therapy | CTAC-loaded MSNs induce dysfunction in mitochondria, leading to cancer cell death. nih.gov |
| Self-Immolative Surfactants | Drug molecules (e.g., ibuprofen) act as counter-ions to the cetrimonium cation, released by a trigger (e.g., pH change). | Controlled drug release | Novel surfactant-drug conjugates can be synthesized for triggered release. uitm.edu.my |
| Solid Lipid Nanoparticles (SLNs) | CTAC acts as a cationic surfactant to stabilize the lipid nanoparticles. | General drug delivery | CTAC-based SLNs can be highly cytotoxic, highlighting biocompatibility challenges. mdpi.com |
Exploration of Novel Catalytic Applications Beyond Phase Transfer
While CTAC is well-established as a phase transfer catalyst, its role in micellar catalysis is a rapidly expanding field of research. nbinno.comlittleflowercollege.edu.inalfachemic.com By forming micelles in aqueous solutions, CTAC creates micro-environments that can significantly accelerate reaction rates and enhance selectivity for organic reactions that are typically slow in water. rsc.orgnih.govnih.gov This "micelle-driven" organic synthesis is considered a green chemistry approach, as it reduces the need for volatile organic solvents. nih.gov
Recent studies have demonstrated the effectiveness of CTAC micellar systems in various organic transformations, including the synthesis of complex heterocyclic compounds like quinoline-4-carboxylic acids and coumarin-4H-pyran conjugates. rsc.org The hydrophobic core of the micelle concentrates the organic reactants, while the charged Stern layer can stabilize transition states or influence reaction pathways. nih.gov Research has shown that the rate of certain reactions, such as the hydrolysis of organophosphates, increases with CTAC concentration, which influences micelle size and shape. nih.gov These findings open up new possibilities for using CTAC to catalyze a wide range of chemical reactions in environmentally friendly aqueous media.
Advancements in Sustainable Synthesis and Degradation Pathways
In line with the principles of green chemistry, efforts are underway to develop more sustainable methods for both the synthesis and degradation of quaternary ammonium (B1175870) compounds like CTAC. youtube.com Research into green sonochemical routes, which utilize ultrasonic irradiation, presents a promising avenue for the energy-efficient and environmentally benign production of nanomaterials, a process where surfactants like CTAC are often employed. researchgate.net
A critical aspect of sustainability is understanding the environmental fate of the compound. Recent, highly detailed research on the biodegradation of the closely related cetyltrimethylammonium bromide (CTAB) has provided significant insights. bohrium.comnih.gov Using a "tri-omics" approach that integrates metagenomics, metatranscriptomics, and metabolomics, scientists have identified multiple biodegradation pathways in microbial communities. bohrium.comnih.govelsevierpure.com The analysis revealed that degradation is initiated through several parallel mono-/di-oxygenation steps, including a previously unknown pathway involving the β-carbon. bohrium.comnih.gov Key intermediate metabolites were identified, and the genes responsible for these degradation steps were primarily associated with Pseudomonas species. bohrium.comnih.gov This detailed understanding of microbial degradation mechanisms is crucial for assessing the environmental impact of CTAC and for developing strategies for its bioremediation. nih.govresearchgate.net
| Biodegradation Pathway Step | Key Metabolites Identified | Associated Microorganism |
| α-carbon mono-/di-oxygenation | Palmitic acid, Trimethylamine (B31210) N-oxide (TMAO) | Pseudomonas spp. bohrium.comnih.gov |
| β-carbon mono-/di-oxygenation | Myristic acid, Betaine | Pseudomonas spp. bohrium.comnih.gov |
| ω-carbon mono-/di-oxygenation | Intermediate metabolites identified | Pseudomonas spp. bohrium.comnih.gov |
Advanced Characterization of Complex Formulations and Nano-assemblies
A deeper understanding of how CTAC self-assembles into micelles, vesicles, and other nanostructures is fundamental to optimizing its use in various applications. Advanced characterization techniques are providing unprecedented insights into these complex systems. Small-Angle Neutron Scattering (SANS) has emerged as a particularly powerful tool for studying the shape, size, and interactions of CTAC micelles in solution. ias.ac.in SANS can be used to determine parameters like the average micelle aggregation number and to study the mixing of different surfactants within a single micelle. nih.govias.ac.in For instance, SANS studies have been used to model the cylindrical shape of chlorophyll micelles, providing a model for antenna chlorophyll in bacteria. nih.gov
Other techniques such as Dynamic Light Scattering (DLS) are used to examine the self-assembly behavior and determine critical parameters like the critical micelle concentration (CMC). nih.gov Furthermore, all-atom molecular dynamics (MD) simulations are being employed to explore the phase behavior of CTAC at high concentrations. rsc.org These simulations can model the spontaneous self-assembly of CTAC molecules from random configurations into spherical and rod-like micelles, and eventually into more ordered hexagonal phases, which aligns with experimental data. rsc.org These advanced analytical and computational methods are essential for the rational design of new CTAC-based formulations. oaepublish.comresearchgate.netmdpi.commdpi.comnih.gov
Interdisciplinary Research Integrating Trimethyl-1-hexadecanaminium Chloride with Other Fields
The versatility of CTAC has fostered significant interdisciplinary research, bridging chemistry with materials science, nanotechnology, and medicine. In materials science, CTAC is extensively used as a structure-directing agent in the synthesis of anisotropic nanoparticles, such as gold nanocubes and nanotriangles. researcher.lifenih.govnih.gov Its role is crucial in controlling the shape and size of the nanoparticles, which in turn dictates their unique optical and electronic properties. researcher.life
In the biomedical field, CTAC is being integrated into novel therapeutic strategies. One remarkable example is its use in the in situ metabolic incorporation of nano-sized, reactive oxygen species (ROS)-generating containers into bacterial cell walls to combat sepsis. nih.gov In this system, CTAC assists in delivering and anchoring these "cascade-reaction" containers to bacteria. nih.gov This approach, which facilitates the generation of hydroxyl radicals directly within the bacterial structure, has shown efficacy in treating bacterially-induced sepsis in murine models. nih.gov Such research highlights the potential of integrating the chemical properties of CTAC with nanotechnology and microbiology to address complex medical challenges.
Conclusion
Summary of Key Research Advances and Contributions
Research into Trimethyl-1-hexadecanaminium chloride, commonly known as cetyltrimethylammonium chloride (CTAC), has yielded significant advancements across multiple scientific disciplines. A primary contribution lies in the field of material science, where CTAC has been established as a critical structure-directing agent. It is instrumental in the synthesis of mesoporous silica (B1680970) nanoparticles (MSNs) and other nanomaterials, acting as a sacrificial template to create uniform and tunable porous structures. nih.gov This methodology has been foundational for developing novel nanomaterials. Recent explorations have also demonstrated its utility in the controlled deposition of gold nanoshells onto metal-organic frameworks (MOFs), creating sophisticated core/shell nanocubes for applications in surface-enhanced Raman scattering (SERS). acs.org
In the biomedical arena, CTAC has transitioned from its role as a mere template to an active therapeutic agent. Studies have successfully loaded CTAC into MSNs, creating a system that targets mitochondria in cancer cells, highlighting its potential as an anticancer agent. nih.gov The inherent properties of quaternary ammonium (B1175870) compounds are being leveraged for drug delivery, with related compounds like N-trimethyl chitosan (B1678972) chloride (TMC) being investigated as absorption enhancers for oral peptide delivery. nih.gov
The antimicrobial properties of CTAC have been extensively documented and refined. Research has confirmed its potent fungicidal activity against clinically significant Candida species, with mechanistic studies revealing that it induces cell death by altering cell membrane permeability. nih.gov Its efficacy is dependent on its alkyl chain length, with optimal activity against Gram-positive and Gram-negative bacteria observed with chain lengths of 14-16 carbons. researchgate.net Furthermore, CTAC has been successfully immobilized onto cellulose, creating functionalized materials with significant antimicrobial properties against bacteria and fungi. nih.gov
From an environmental science perspective, significant research has focused on understanding the ecotoxicity of CTAC. Studies have investigated its growth-inhibiting effects on microorganisms like Chlorella vulgaris. nih.gov Mechanistic studies into its toxicity have revealed that CTAC can impair photosynthesis by damaging the photosystem II (PSII) oxygen evolution complex and inhibiting key proteins involved in electron transfer. nih.gov This research is crucial for evaluating the environmental impact of this widely used surfactant. nih.govvanderbilt.edu
Identification of Remaining Research Challenges and Open Questions
Despite considerable progress, several research challenges and open questions remain. A primary challenge is bridging the gap between promising in vitro results and practical, safe in vivo applications. While studies have demonstrated CTAC's low toxicity to certain human cells in vitro, comprehensive toxicological profiles from in vivo models are required before it can be considered for clinical use in applications like cancer therapy or as an antifungal treatment. nih.gov The precise molecular mechanisms underlying its selective toxicity towards cancer cells versus healthy cells are not fully elucidated. nih.gov
In material science, while the use of CTAC as a template is well-established, achieving precise and predictable control over the morphology and properties of the resulting nanostructures remains a significant challenge. acs.org The interactions between CTAC micelles and other reagents during synthesis are complex, and a deeper understanding is needed to tailor nanomaterials for specific, high-performance applications like quantitative sensing and catalysis. acs.orgebi.ac.uk
Regarding its antimicrobial applications, the potential for microorganisms to develop resistance to quaternary ammonium compounds like CTAC is a persistent concern. researchgate.net Long-term, widespread use necessitates ongoing surveillance and research into strategies to mitigate resistance. Furthermore, while the general mechanism of disrupting cell membranes is known, the specific interactions with the complex and varied cell walls of different microbial species warrant further investigation to optimize its antimicrobial spectrum. nih.govresearchgate.net
The environmental fate and long-term impact of CTAC continue to pose critical questions. Its high toxicity to aquatic organisms is a known hazard, driving the need for more research into its persistence, degradation pathways, and the potential for bioaccumulation in ecosystems. nih.govvanderbilt.eduthermofisher.com A key challenge is the development of effective water treatment solutions to remove CTAC from waste streams and the formulation of new, more readily biodegradable alternatives that retain its desirable surfactant and antimicrobial properties. datahorizzonresearch.comdataintelo.com
Outlook for Future Academic Exploration of this compound
The future of academic research on this compound is poised to move towards more sophisticated and sustainable applications. A major thrust will likely be in the design of "smart" or multifunctional materials. This includes the development of advanced drug delivery systems where CTAC acts as both the carrier and a synergistic therapeutic agent, potentially combined with other drugs to overcome multidrug resistance in cancer. nih.gov Further exploration of its role as a mitochondrial-targeting agent could open new avenues in cancer metabolism research. nih.gov
In materials chemistry, the focus will likely shift from using CTAC to create simple nanoparticles to engineering complex, hierarchical nanostructures. acs.org Research into its use with a wider array of materials beyond silica and gold, and the precise control over interfacial properties, could lead to next-generation catalysts, sensors, and plasmonic devices. acs.orgebi.ac.uk
The drive for sustainability will heavily influence future research. There is a significant opportunity to explore green synthesis routes for CTAC and to design novel, bio-based quaternary ammonium surfactants with improved biodegradability and lower aquatic toxicity. datahorizzonresearch.com This aligns with market trends and regulatory pressures aimed at reducing the environmental footprint of chemical products. datahorizzonresearch.comdataintelo.com The development of multifunctional formulations that combine conditioning, emulsifying, and antimicrobial properties in a single, eco-friendly molecule is a promising area of exploration. datahorizzonresearch.com
Finally, advanced analytical and computational tools will enable a more profound understanding of CTAC's mechanism of action. Techniques like proteomics, metabolomics, and advanced microscopy will be employed to dissect its effects on cellular pathways in target organisms, from microbes to algae. nih.gov This deeper mechanistic insight will be critical for designing more effective and safer applications, whether in medicine, industry, or environmental management.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | hexadecyl(trimethyl)azanium;chloride | nih.gov |
| Molecular Formula | C₁₉H₄₂ClN | nih.govchemicalbook.com |
| Molecular Weight | 320.00 g/mol | nih.govvanderbilt.edu |
| Appearance | White amorphous powder or colorless to pale yellow liquid | chemicalbook.comsolubilityofthings.com |
| Melting Point | ~232-245 °C | chemicalbook.comsolubilityofthings.com |
| Density | ~0.968 g/mL (at 25 °C) | chemicalbook.com |
| Water Solubility | Soluble | chemicalbook.comkrwater.com |
| CAS Number | 112-02-7 | chemicalbook.comepa.gov |
Q & A
Basic Research Questions
Q. What standardized methods are recommended for synthesizing and characterizing trimethyl-1-hexadecanaminium chloride in aqueous solutions?
- Methodology : Use a stepwise dilution protocol with accurately weighed quantities in water, ensuring precise concentration calibration (e.g., 500 mg/mL stock solutions). For characterization, employ nuclear magnetic resonance (NMR) to confirm quaternary ammonium structure and dynamic light scattering (DLS) to assess micelle formation in aqueous media . High-performance liquid chromatography (HPLC) with charged aerosol detection (CAD) can validate purity and quantify residual solvents .
Q. How can researchers optimize sample preparation for studying the surfactant properties of this compound?
- Methodology : Prepare test solutions by dissolving the compound in water with sodium hydroxide (e.g., 170 mL water + 30 mL NaOH TS) to adjust pH and stabilize ionic interactions. Use plastic-coated stir bars to avoid contamination from metal leaching. Document buffer composition and pre-treatment steps (e.g., sonication) to ensure reproducibility .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in critical micelle concentration (CMC) data for this compound across different studies?
- Methodology : Conduct parallel experiments using surface tension measurements (Wilhelmy plate method) and fluorescence spectroscopy (pyrene probe) under controlled ionic strength and temperature. Compare results with computational models (e.g., COSMO-RS) to identify discrepancies caused by impurities or measurement artifacts. Cross-reference findings with EPA-reported toxicity profiles to contextualize environmental stability .
Q. How does this compound interact with biomembranes, and what techniques validate its membrane-disruption mechanisms?
- Methodology : Use Langmuir-Blodgett troughs to study monolayer penetration kinetics and atomic force microscopy (AFM) to visualize membrane structural changes. Pair with cytotoxicity assays (e.g., MTT on HEK293 cells) to correlate physicochemical interactions with biological effects. Validate mechanistic hypotheses using molecular dynamics simulations .
Q. What protocols ensure stability and reproducibility in long-term ecotoxicological studies of this compound?
- Methodology : Store solutions in amber glass vials at 4°C with inert gas (N₂) headspace to prevent oxidation. Monitor degradation via liquid chromatography-mass spectrometry (LC-MS) quarterly. Include positive controls (e.g., cetyltrimethylammonium bromide) and negative controls (solvent-only) to distinguish compound-specific effects from experimental noise .
Data Analysis and Interpretation
Q. How should researchers statistically analyze conflicting datasets on the environmental persistence of this compound?
- Methodology : Apply multivariate regression to isolate variables (e.g., pH, organic carbon content) influencing biodegradation rates. Use ANOVA to compare results across studies, followed by Tukey’s HSD test for pairwise differences. Report confidence intervals and effect sizes to quantify uncertainty .
Q. What criteria determine the validity of computational models predicting the adsorption behavior of this compound on mineral surfaces?
- Methodology : Validate models (e.g., density functional theory, DFT) against experimental adsorption isotherms (e.g., quartz crystal microbalance data). Calculate root-mean-square deviations (RMSD) and correlation coefficients (R²) to assess accuracy. Disclose force field parameters and solvation models to enable replication .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in aerosol-generating procedures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
